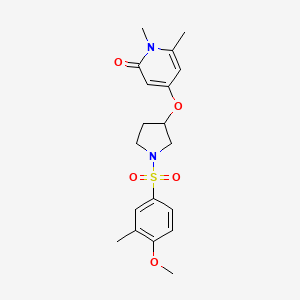
4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , also known by its CAS number 2034435-20-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H23N3O4S, with a molecular weight of 377.5 g/mol . It features a pyrrolidine ring and a pyridine core, which are significant in influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 377.5 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrrolidine and pyridine moieties are known to modulate enzyme activity and receptor binding, influencing pathways related to inflammation, oxidative stress, and cellular signaling.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting pro-inflammatory cytokines, such as IL-6 and TNF-alpha, suggesting its role in managing inflammatory conditions.
- Antioxidant Activity : It appears to enhance the expression of heme oxygenase-1, which plays a crucial role in cellular defense against oxidative stress.
- Neuroprotective Properties : Preliminary studies indicate that the compound may exert neuroprotective effects by modulating oxidative stress pathways.
Case Studies
- Neuroprotection in Animal Models : In studies involving murine models of neurodegeneration, administration of the compound resulted in decreased levels of lipid peroxidation and improved cognitive function post-injury.
- Cancer Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, particularly small-cell lung cancer (SCLC), where it induced cell cycle arrest and apoptosis without affecting normal cells significantly.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Inhibition of NF-kB Pathway : Studies have shown that the compound inhibits the NF-kB signaling pathway, which is critical in mediating inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory genes.
- Impact on mTOR Signaling : The compound has been noted to affect the mTOR signaling pathway, which is essential for cell growth and metabolism. By upregulating DDIT4 (a negative regulator of mTOR), it can potentially reverse IL-6 mediated signaling disruptions.
Propriétés
IUPAC Name |
4-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-13-9-17(5-6-18(13)25-4)27(23,24)21-8-7-15(12-21)26-16-10-14(2)20(3)19(22)11-16/h5-6,9-11,15H,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCREYNZVYHZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














